molecular formula C10H8BrNO B1521381 4-Bromo-1-methylquinolin-2(1H)-one CAS No. 941-72-0

4-Bromo-1-methylquinolin-2(1H)-one

Cat. No.: B1521381
CAS No.: 941-72-0
M. Wt: 238.08 g/mol
InChI Key: HBHLDFROPPTEDU-UHFFFAOYSA-N
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Description

4-Bromo-1-methylquinolin-2(1H)-one is a brominated heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a bromine atom at the 4-position and a methyl group at the 1-position of the quinoline ring system. It has a molecular weight of 238.08 g/mol and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinolin-2(1H)-one The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of quinone derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to form the corresponding hydroquinoline derivative.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, to introduce different functional groups at the quinoline ring.

Major Products Formed:

  • Quinone Derivatives: Oxidation of this compound can yield quinone derivatives, which are important intermediates in organic synthesis.

  • Hydroquinoline Derivatives: Reduction of the compound can produce hydroquinoline derivatives, which have applications in pharmaceuticals and agrochemicals.

  • Substituted Quinolines: Nucleophilic substitution reactions can lead to the formation of various substituted quinolines, which are useful in the development of new chemical entities.

Scientific Research Applications

4-Bromo-1-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

  • Medicine: this compound and its derivatives are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

  • Industry: The compound is utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

4-Bromo-1-methylquinolin-2(1H)-one is structurally similar to other quinoline derivatives, such as quinoline, isoquinoline, and quinaldine. its unique substitution pattern with a bromine atom and a methyl group distinguishes it from these compounds. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • Quinoline

  • Isoquinoline

  • Quinaldine

  • 4-Chloro-1-methylquinolin-2(1H)-one

  • 4-Methylquinoline

Properties

IUPAC Name

4-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHLDFROPPTEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668619
Record name 4-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-72-0
Record name 4-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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